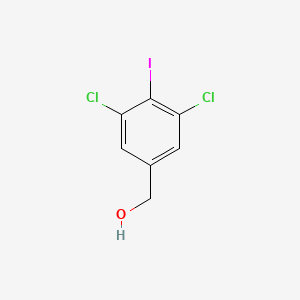

(3,5-Dichloro-4-iodophenyl)methanol

概要

説明

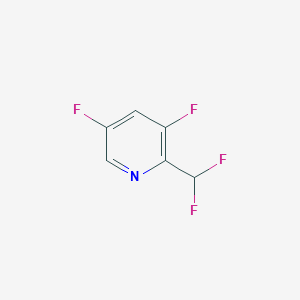

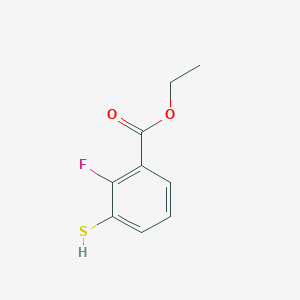

“(3,5-Dichloro-4-iodophenyl)methanol” is a chemical compound with the molecular formula C7H5Cl2IO . It is used in various chemical reactions and has several properties that make it interesting for research .

Molecular Structure Analysis

The molecular structure of “(3,5-Dichloro-4-iodophenyl)methanol” consists of a phenyl ring with two chlorine atoms, one iodine atom, and a methanol group . The average mass of the molecule is 302.924 Da, and the monoisotopic mass is 301.876190 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,5-Dichloro-4-iodophenyl)methanol” include its molecular formula, average mass, and monoisotopic mass . More specific properties, such as melting point, boiling point, and solubility, are not provided in the search results.科学的研究の応用

Methanol as a Solubilizing Agent in Biomembrane Studies

Methanol is often used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. A study by Nguyen et al. (2019) using small angle neutron scattering revealed that methanol significantly impacts lipid dynamics in membranes, influencing the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).

Biotransformation of Fungal Metabolites

Verhagen et al. (1998) explored the environmental fate of 3,5-dichloro-p-anisyl alcohol, a major fungal metabolite, under anaerobic conditions. Their study revealed that this compound undergoes biotransformation, leading to the formation of various products, including bis(3,5-dichloro-4-hydroxyphenyl)methane (Verhagen et al., 1998).

Methanolysis of Methylphosphonothioates

Dhar et al. (2011) investigated the kinetics of La3+-catalyzed methanolysis of a series of S-aryl methylphosphonothioates, which has implications for the decontamination of toxic byproducts of VX hydrolysis (Dhar et al., 2011).

Electrochemical and Aggregation Properties of Novel Compounds

Bıyıklıoğlu (2015) synthesized new compounds, including [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol, and studied their electrochemical properties and aggregation behavior in different solvents (Bıyıklıoğlu, 2015).

Photodynamic Therapy Studies

Bonnett et al. (2001) conducted studies related to the development of m-THPC (FOSCAN®) for photodynamic therapy (PDT) of tumors, exploring its aggregation behavior and photochemical properties in different solvents including methanol (Bonnett et al., 2001).

Palladium Catalyzed C-H Halogenation

Sun et al. (2014) explored the palladium-catalyzed C-H halogenation reactions of (6-Amino-2-chloro-3-fluorophenyl)methanol, demonstrating the method's advantages over traditional approaches in terms of yield and selectivity (Sun et al., 2014).

Safety And Hazards

The safety and hazards associated with “(3,5-Dichloro-4-iodophenyl)methanol” are not explicitly mentioned in the search results . It is always recommended to handle chemical compounds with appropriate safety measures.

Relevant Papers The most relevant paper retrieved is “Luminescence, Stability, and Proton Response of an Open‐Shell (3,5‐Dichloro‐4‐pyridyl)bis (2,4,6‐trichlorophenyl)methyl Radical” published in Angewandte Chemie International Edition . This paper discusses the synthesis, properties, and potential applications of a related compound, the PyBTM radical .

特性

IUPAC Name |

(3,5-dichloro-4-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAMBHANNFAZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dichloro-4-iodophenyl)methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine](/img/structure/B1400433.png)

![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/structure/B1400436.png)

![2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400443.png)

![5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400444.png)

![1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1400448.png)